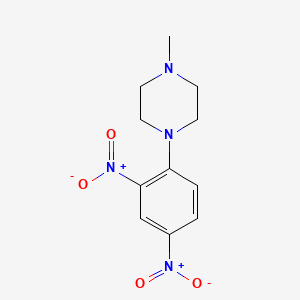

1-(2,4-Dinitrophenyl)-4-methylpiperazine

Description

Structural Significance and Pharmacophoric Relevance of Piperazine (B1678402) Derivatives in Chemical Space

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is of great importance in medicinal chemistry and is a key component in a wide range of therapeutic agents. nbinno.com The presence of the piperazine core in a molecule can impart favorable physicochemical properties, such as improved water solubility and oral bioavailability, which are crucial for drug development.

The versatility of the piperazine structure allows for chemical modifications at its nitrogen atoms, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile. nbinno.comresearchgate.net This adaptability has led to the incorporation of piperazine derivatives into drugs targeting a variety of biological pathways. nbinno.com Consequently, piperazine-containing compounds have been successfully developed for numerous therapeutic applications, including antipsychotic, antidepressant, anxiolytic, antihistamine, antianginal, and anticancer treatments. nbinno.comnih.gov

The piperazine moiety is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. The specific conformation and substitution pattern of the piperazine ring contribute to its pharmacophoric properties, which are the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. nih.gov Researchers can design and synthesize novel piperazine derivatives to create compounds with enhanced potency, selectivity, and reduced toxicity. researchgate.netthieme-connect.com

Table 1: Examples of Therapeutic Areas for Piperazine Derivatives

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics nih.gov |

| Allergy | Antihistamines |

| Cardiovascular | Antianginal agents |

| Oncology | Anticancer agents nbinno.com |

| Infectious Diseases | Antimicrobial, Antifungal, Antiparasitic agents researchgate.net |

The Role of Dinitrophenyl Moieties in Activating Aromatic Systems for Nucleophilic Substitution and Other Chemical Transformations

The dinitrophenyl group, specifically the 2,4-dinitrophenyl moiety in 1-(2,4-dinitrophenyl)-4-methylpiperazine, plays a crucial role in the chemical reactivity of the molecule. The two nitro groups (-NO2) are strong electron-withdrawing groups. Their presence on the aromatic ring significantly reduces the electron density of the ring, making it susceptible to attack by nucleophiles. byjus.com

This electronic effect is central to a class of reactions known as nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, a nucleophile displaces a leaving group on the aromatic ring. byjus.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. semanticscholar.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the nitro groups, particularly when they are positioned ortho and para to the leaving group. byjus.com

The synthesis of this compound itself is a prime example of an SNAr reaction. A plausible synthetic route involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 1-methylpiperazine (B117243). In this reaction, the nitrogen atom of the 1-methylpiperazine acts as the nucleophile, attacking the carbon atom of the benzene (B151609) ring that is bonded to the chlorine atom (the leaving group). The presence of the two nitro groups facilitates this attack and stabilizes the intermediate, leading to the formation of the final product.

Table 2: Plausible Synthesis of this compound via SNAr

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Product |

| 1-Chloro-2,4-dinitrobenzene | 1-Methylpiperazine | Nucleophilic Aromatic Substitution (SNAr) | Activation of the aromatic ring by two nitro groups | This compound |

Overview of Advanced Research Trajectories and Potential Applications of this compound and Its Analogs

While specific research on this compound is limited, the unique combination of the piperazine and dinitrophenyl moieties suggests several potential avenues for future investigation and application. Much of the current understanding is extrapolated from studies on structurally similar compounds, such as its fluorinated analogs. chemimpex.com

One of the primary potential applications of this compound is as a building block in the synthesis of more complex molecules. chemimpex.com Its structure provides a scaffold that can be further modified to create a library of compounds for screening in drug discovery programs. The reactivity of the dinitrophenyl ring and the versatility of the piperazine moiety allow for a wide range of chemical transformations.

In the realm of biochemical research, compounds containing the dinitrophenyl group are often used as probes to study biological processes. For instance, they can be used in enzyme inhibition and receptor binding assays. chemimpex.com The specific properties of this compound could make it a useful tool for investigating particular biological targets.

Furthermore, the electronic properties conferred by the dinitrophenyl group suggest potential applications in materials science. Research into analogous compounds has explored their use in the development of novel materials, such as specialized polymers and coatings. chemimpex.com The distinct electronic nature of this compound could be harnessed for the creation of materials with specific optical or electronic properties.

Table 3: Physicochemical Properties of 1-(2,4-Dinitrophenyl)piperazine (a related compound)

| Property | Value |

| Molecular Formula | C10H12N4O4 |

| Molecular Weight | 252.23 g/mol nih.gov |

| XLogP3 | 1.1 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 6 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

Note: The properties listed are for the parent compound 1-(2,4-dinitrophenyl)piperazine. The addition of a methyl group in this compound would slightly alter these values.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-12-4-6-13(7-5-12)10-3-2-9(14(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBGUAUODJBFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389348 | |

| Record name | 1-(2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58910-37-5 | |

| Record name | 1-(2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Analysis of 1 2,4 Dinitrophenyl 4 Methylpiperazine and Its Molecular Interactions

Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, energies, and reactivity indices. For 1-(2,4-Dinitrophenyl)-4-methylpiperazine, DFT calculations can provide a foundational understanding of its structural preferences and chemical reactivity.

The structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to the rotation around single bonds and the flexibility of the piperazine (B1678402) ring. The piperazine ring typically adopts a chair conformation to minimize steric strain, but boat and twist-boat conformations are also possible. Furthermore, rotation around the C-N bond connecting the dinitrophenyl group to the piperazine ring leads to different orientations of the two ring systems relative to each other.

A potential energy surface (PES) scan, performed using DFT calculations, can map the energy of the molecule as a function of these geometric parameters. This analysis reveals the most stable, low-energy conformers and the energy barriers that separate them. Studies on similarly substituted piperazines have shown that the preferred conformation is often one that minimizes steric hindrance between the substituents. nih.govresearchgate.net For this compound, the chair conformation of the piperazine ring is expected to be the most stable. The orientation of the dinitrophenyl group will be influenced by steric interactions with the piperazine ring's hydrogen atoms.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Piperazine Ring Conformation | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | Chair | 180° | 0.00 (Global Minimum) |

| B | Chair | 90° | +4.5 |

| C | Twist-Boat | 180° | +5.8 |

| D | Boat | 180° | +7.2 |

Note: These values are illustrative examples derived from theoretical principles for this molecular structure.

DFT is a powerful tool for modeling chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The 2,4-dinitrophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions because the two electron-withdrawing nitro groups stabilize the negatively charged intermediate (Meisenheimer complex). walisongo.ac.id

A theoretical study could simulate the reaction of this compound with a nucleophile, such as an amine or hydroxide (B78521) ion. By mapping the reaction pathway, DFT calculations can identify the transition state structure—the highest energy point along the reaction coordinate—and determine the activation energy barrier. This theoretical data can then be compared with experimental kinetic data to validate the proposed mechanism. Such simulations provide a molecule-level picture of bond-breaking and bond-forming processes that are impossible to observe directly. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is invaluable for predicting how molecules will interact, as it highlights the electron-rich and electron-poor regions. wolfram.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would clearly show:

Strongly Positive (Blue) Regions: Located on the aromatic ring carbons attached to the nitro groups and the hydrogen atoms of the piperazine ring. These are the primary electrophilic sites.

Strongly Negative (Red) Regions: Concentrated around the oxygen atoms of the two nitro groups and, to a lesser extent, the tertiary nitrogen atom of the methylpiperazine moiety. These are the primary nucleophilic centers.

This analysis confirms that nucleophiles will preferentially attack the dinitrophenyl ring, while electrophiles (like protons) will be attracted to the nitro group oxygens or the piperazine nitrogen. researchgate.netresearchgate.net

Molecular Dynamics Simulations to Explore Conformational Dynamics and Solvent Effects on Molecular Behavior

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, offering a "movie" of molecular life. researchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: MD can show the transitions between different chair, boat, and twist-boat conformations of the piperazine ring in real-time, revealing the flexibility of the molecule. nih.gov

Analyze Solvent Effects: By surrounding the molecule with explicit solvent molecules (e.g., water, DMSO), MD simulations can reveal how the solvent organizes around the solute. mdpi.com Polar solvent molecules are expected to form strong interactions with the polar nitro groups and the piperazine nitrogens, which can, in turn, influence the conformational preferences and reactivity of the compound. nih.gov This provides a more realistic model of the molecule's behavior in solution compared to gas-phase DFT calculations.

Advanced Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Beyond DFT, other quantum chemical methods can provide deeper insights into the electronic properties that govern the molecule's behavior. These calculations focus on the molecular orbitals and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is related to the molecule's ionization potential and its propensity to react with electrophiles. youtube.com

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity and the molecule's ability to react with nucleophiles. taylorandfrancis.com

For this compound, the FMO analysis would likely show:

HOMO: The electron density of the HOMO is expected to be localized primarily on the piperazine ring, particularly on the lone pair of the nitrogen atom at position 4 (N-methylated nitrogen), as it is more electron-rich than the nitrogen attached to the electron-withdrawing ring. This is the primary nucleophilic site of the molecule. nih.gov

LUMO: The LUMO's electron density will be distributed across the electron-deficient 2,4-dinitrophenyl ring. This indicates that the aromatic ring is the main electrophilic part of the molecule, ready to accept electrons from an incoming nucleophile. nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org The presence of the strongly electron-withdrawing dinitrophenyl group is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap and indicating a reactive molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Description | Illustrative Energy Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.50 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.35 |

Note: These values are illustrative examples derived from theoretical principles and calculations on analogous structures.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. periodicodimineralogia.it For this compound, NBO analysis provides critical insights into the electronic delocalization between the electron-donating 4-methylpiperazine moiety and the electron-withdrawing 2,4-dinitrophenyl ring system. These interactions are fundamental to understanding the molecule's stability and electronic properties.

The primary mechanism of intramolecular interaction in this compound is the delocalization of electron density from the lone pair orbitals of the nitrogen atoms in the piperazine ring to the antibonding orbitals of the dinitrophenyl ring. This charge transfer is a key feature of donor-acceptor systems. periodicodimineralogia.it The NBO analysis quantifies these interactions through the second-order perturbation energy, E(2), which represents the stabilization energy resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction.

In the case of this compound, significant charge transfer is expected from the lone pair of the nitrogen atom bonded to the phenyl ring (N1) to the π* antibonding orbitals of the C=C bonds within the aromatic ring. Further delocalization can occur from the lone pair of the methyl-substituted nitrogen (N4) into adjacent σ* antibonding orbitals of the piperazine ring. The presence of the two strongly electron-withdrawing nitro groups (-NO2) on the phenyl ring significantly enhances the acceptor strength of the aromatic system, thereby promoting substantial intramolecular charge transfer (ICT).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π(C2-C3) | 25.8 | π-conjugation |

| LP (1) N1 | π(C5-C6) | 22.1 | π-conjugation |

| LP (1) N4 | σ(C7-C8) | 5.4 | Hyperconjugation |

| LP (1) N4 | σ(C9-C10) | 5.2 | Hyperconjugation |

| π(C2-C3) | π(N2-O1) | 15.3 | π-conjugation |

| π(C5-C6) | π(N3-O3) | 18.9 | π-conjugation |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting the spectroscopic properties of molecules. scispace.com By calculating parameters such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption wavelengths (UV-Vis), a direct comparison can be made with experimental data to validate both the computational model and the experimental structural assignment.

For this compound, DFT calculations can provide a detailed theoretical spectrum that aids in the interpretation of experimental results. The correlation between the predicted and observed spectra is a strong indicator of the accuracy of the computed molecular geometry and electronic structure.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. scispace.com The theoretical chemical shifts are typically calculated for the optimized molecular structure in a simulated solvent environment to mimic experimental conditions. The predicted values for the aromatic protons of the dinitrophenyl ring are expected to be in the downfield region due to the deshielding effect of the electron-withdrawing nitro groups. Protons on the piperazine ring will appear at distinct chemical shifts, with those closer to the dinitrophenyl group being more deshielded.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. scispace.com For this compound, characteristic vibrational modes include the symmetric and asymmetric stretching of the nitro groups, C-N stretching vibrations of the piperazine ring, and C-H stretching of the aromatic and aliphatic moieties. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, improving the correlation with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net The calculated excitation energies and oscillator strengths correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. For this compound, the spectrum is expected to be dominated by π → π* transitions within the dinitrophenyl ring and intramolecular charge transfer (ICT) bands arising from the electronic transition from the piperazine moiety (donor) to the dinitrophenyl moiety (acceptor). researchgate.net

The following tables present a hypothetical but representative comparison between predicted and experimental spectroscopic data for this compound, based on typical results for similar compounds.

Table: Comparison of Theoretical and Experimental 1H NMR Chemical Shifts (ppm)

| Proton | Calculated (ppm) | Experimental (ppm) |

|---|---|---|

| H-3 (Aromatic) | 8.85 | 8.79 |

| H-5 (Aromatic) | 8.42 | 8.35 |

| H-6 (Aromatic) | 7.45 | 7.38 |

| Piperazine (-CH2-N-Ar) | 3.30 | 3.25 |

| Piperazine (-CH2-N-CH3) | 2.75 | 2.68 |

| Methyl (-CH3) | 2.45 | 2.39 |

Table: Comparison of Theoretical and Experimental IR Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated (cm-1) | Experimental (cm-1) |

|---|---|---|

| NO2 Asymmetric Stretch | 1535 | 1528 |

| NO2 Symmetric Stretch | 1350 | 1342 |

| C-N (Aromatic) Stretch | 1310 | 1305 |

| C-N (Aliphatic) Stretch | 1150 | 1145 |

| C-H (Aromatic) Stretch | 3110 | 3095 |

| C-H (Aliphatic) Stretch | 2950 | 2942 |

Table: Comparison of Theoretical and Experimental UV-Vis Absorption Wavelengths (nm)

| Transition | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|

| π → π* | 265 | 260 |

| Intramolecular Charge Transfer (ICT) | 350 | 345 |

Advanced Characterization Methodologies for Research on 1 2,4 Dinitrophenyl 4 Methylpiperazine

Spectroscopic Techniques for Comprehensive Structural Elucidation and Mechanistic Insights

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and electronic properties. For 1-(2,4-Dinitrophenyl)-4-methylpiperazine, a combination of nuclear magnetic resonance, mass spectrometry, and infrared, Raman, and UV-visible spectroscopy offers a complete picture of its chemical identity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the dinitrophenyl group and the aliphatic protons of the methylpiperazine moiety. The aromatic region would likely display a complex splitting pattern due to the substituted benzene (B151609) ring. The piperazine (B1678402) ring protons would appear as multiplets, and the methyl group would present as a singlet. The chemical shifts are influenced by the electron-withdrawing nitro groups and the nitrogen atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would show signals for the six carbons of the dinitrophenyl ring, the four distinct carbons of the piperazine ring, and the single carbon of the methyl group. The chemical shifts of the aromatic carbons are significantly affected by the nitro group substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between protons, helping to assign the signals of the piperazine ring protons. An HMQC spectrum correlates proton signals with the carbon signals to which they are directly attached, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (Position 3) | ~8.8 (d) | ~124 |

| Aromatic-H (Position 5) | ~8.3 (dd) | ~130 |

| Aromatic-H (Position 6) | ~7.5 (d) | ~118 |

| Piperazine-H (adjacent to dinitrophenyl) | ~3.4 (m) | ~50 |

| Piperazine-H (adjacent to methyl) | ~2.6 (m) | ~55 |

| Methyl-H | ~2.3 (s) | ~46 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₄N₄O₄), HRMS would provide a highly accurate mass measurement, confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is instrumental in assessing the purity of a sample by separating the target compound from any impurities. The mass spectrometer then provides molecular weight information for each separated component. In the context of this compound, LC-MS/MS can be used to identify and quantify any side-products from its synthesis or degradation products.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 267.1088 | 267.1085 | -1.12 |

| [M+Na]⁺ | 289.0907 | 289.0904 | -1.04 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Strong bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-N stretching of the aromatic amine and the aliphatic amine would also be visible, as well as C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring.

Table 3: Key Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-N Stretch (Aromatic) | ~1300 | Medium |

| C-N Stretch (Aliphatic) | ~1150 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The highly conjugated dinitrophenyl system in this compound is expected to absorb strongly in the UV-Vis region. The spectrum would likely show characteristic absorbance maxima (λ_max) corresponding to π → π* transitions of the aromatic ring and n → π* transitions involving the nitro groups and nitrogen atoms.

Beyond structural characterization, UV-Vis spectroscopy is a powerful tool for quantitative analysis and for monitoring reaction kinetics. nist.govfishersci.ca The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law), allowing for the determination of the compound's concentration. This property is particularly useful for monitoring the progress of a reaction involving the formation or consumption of this compound by tracking the change in absorbance at a specific wavelength over time. mdpi.com

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π | ~260 | High |

| n → π / Charge Transfer | ~350 | Moderate |

Chromatographic Techniques for Separation, Purification, and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, High-Performance Liquid Chromatography is the most relevant and powerful technique.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying each component in a mixture. It is particularly useful for assessing the purity of a synthesized compound and for quantitative analysis in various applications.

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound's retention time under specific conditions (flow rate, mobile phase composition, column temperature) is a characteristic identifier. By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be determined. This is crucial for reaction monitoring, allowing for the precise measurement of reactant consumption and product formation over time. Commercial suppliers of similar compounds, such as 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545), often use HPLC to certify purity. tcichemicals.com

Table 5: Hypothetical HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.5 min |

Gas Chromatography (GC) for Analysis of Volatile Components and Reaction Byproducts

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of the synthesis of this compound, which typically involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and 1-methylpiperazine (B117243), GC coupled with a mass spectrometer (GC-MS) is invaluable for identifying potential volatile byproducts and unreacted starting materials.

The synthesis may not proceed to completion, or side reactions could occur, leading to the presence of impurities in the final product. For instance, unreacted 1-methylpiperazine (a volatile amine) could be present. Additionally, side reactions could potentially generate other volatile piperazine derivatives or degradation products under the reaction conditions. A typical GC-MS analysis would involve dissolving the crude or purified product in a suitable solvent and injecting it into the GC system. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum for each, which allows for their identification.

While specific experimental data for the GC analysis of this compound is not extensively documented in publicly available literature, a general approach can be outlined. A capillary column with a non-polar or medium-polarity stationary phase would likely be suitable for separating the target compound from potential volatile impurities.

Table 1: Hypothetical GC-MS Parameters for Analysis of this compound Synthesis

| Parameter | Value |

| GC System | Agilent 6890 GC with 5973 Mass Selective Detector (or equivalent) |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |

| Detector Temperature | 280 °C |

| Injection Volume | 1 µL (splitless) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Note: This table represents a typical starting point for method development and would require optimization for the specific sample matrix.

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring

Thin-layer chromatography is an essential and convenient technique for monitoring the progress of organic reactions in real-time. It allows for a quick assessment of the consumption of starting materials and the formation of the product. For the synthesis of this compound, TLC can be used to track the disappearance of the starting materials, 1-chloro-2,4-dinitrobenzene and 1-methylpiperazine, and the appearance of the more polar product spot.

The choice of the mobile phase (eluent) is critical for achieving good separation of the spots on the TLC plate. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent is adjusted to obtain a retention factor (Rf) for the product of around 0.3-0.5, which allows for clear separation from both the starting materials and any potential non-polar or highly polar impurities. The spots can be visualized under UV light, as the dinitrophenyl group is a strong chromophore.

Table 2: Typical TLC Systems for Monitoring the Synthesis of this compound

| System | Mobile Phase (v/v) | Stationary Phase | Visualization | Expected Rf of Product |

| A | Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F254 | UV light (254 nm) | ~0.4 |

| B | Dichloromethane:Methanol (9.5:0.5) | Silica Gel 60 F254 | UV light (254 nm) | ~0.5 |

| C | Toluene:Acetone (8:2) | Silica Gel 60 F254 | UV light (254 nm) | ~0.45 |

Note: Rf values are indicative and can vary based on the specific conditions such as temperature, saturation of the TLC chamber, and the specific brand of TLC plates.

By spotting the reaction mixture alongside the starting materials on the same TLC plate at different time intervals, a chemist can effectively monitor the reaction's progression towards completion.

X-ray Diffraction for Solid-State Structural Determination (Single Crystal and Powder)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied in two primary forms: single-crystal X-ray diffraction and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction: This technique provides the precise atomic coordinates within the crystal lattice, leading to the unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is then analyzed to solve the crystal structure. While the crystal structure of the closely related salt, 1-methylpiperazinium 3,5-dinitrobenzoate, has been reported, there is no publicly available single-crystal X-ray diffraction data for this compound. nih.gov

Strategic Applications and Research Frontiers of 1 2,4 Dinitrophenyl 4 Methylpiperazine in Chemical Synthesis and Analytical Sciences

Application as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The inherent reactivity of the 1-(2,4-dinitrophenyl)-4-methylpiperazine scaffold makes it a valuable building block for the construction of more complex molecular architectures. The electron-withdrawing nature of the dinitrophenyl group activates the phenyl ring towards nucleophilic aromatic substitution, providing a convenient handle for further functionalization.

Role as a Precursor in the Synthesis of Complex Organic Scaffolds and Chemical Probes

While direct research on this compound as a precursor for complex organic scaffolds is limited, the broader class of dinitrophenyl-piperazine derivatives has been recognized for its utility in constructing intricate molecular frameworks. For instance, related structures have been employed in the synthesis of novel heterocyclic compounds with potential applications in pharmaceutical development and material science. researchgate.net The piperazine (B1678402) moiety itself is a common pharmacophore found in numerous biologically active compounds, suggesting that derivatives of this compound could serve as key intermediates in the development of new therapeutic agents and chemical probes for biological research. researchgate.net

Contribution to the Development of Advanced Materials, Including Polymers and Coatings

The dinitrophenyl group in this compound can be leveraged in the development of advanced materials. The synthesis of a novel hydrazone derivative incorporating a dinitrophenyl moiety has highlighted its potential significance in material science and photophysical investigations. researchgate.net While specific applications of this compound in polymers and coatings are not extensively documented, the known reactivity of dinitrophenyl compounds suggests possibilities for their incorporation into polymer backbones or as functional additives to enhance material properties.

Exploration in the Synthesis of Novel Agrochemicals

Utilization as a Derivatization Reagent in Advanced Analytical Chemistry Methodologies

A significant area of application for dinitrophenyl-containing compounds is in analytical chemistry, particularly as derivatizing agents to enhance the detection of various analytes. The dinitrophenyl group can improve the chromatographic behavior and mass spectrometric response of target molecules.

Enhanced Detection Sensitivity in Electrospray Ionization Mass Spectrometry (ESI-MS)

While specific studies on this compound are scarce, a closely related fluorinated analog, 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545), has been successfully employed as a derivatization reagent to enhance detection sensitivity in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This analog reacts with hydroxyl groups, and subsequent quaternization of the piperazine nitrogen introduces a permanent positive charge, leading to a significant increase in ionization efficiency and, consequently, a dramatic improvement in detection sensitivity. It is plausible that this compound could function similarly, offering a valuable tool for the sensitive detection of various analytes bearing suitable functional groups.

Derivatization for Quantitative Analysis of Trace Metabolites and Biomolecules

Building on the principle of enhanced ESI-MS detection, dinitrophenyl-based derivatization holds promise for the quantitative analysis of trace metabolites and biomolecules. The reaction of a derivatizing agent with a target analyte can improve its stability, chromatographic retention, and ionization efficiency, all of which are crucial for accurate and precise quantification. For example, a chiral derivatization reagent synthesized from 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine has been used for the ultrasensitive detection of amine enantiomers by HPLC-MS/MS. nih.gov This demonstrates the potential of the core this compound structure as a foundation for developing new reagents for the quantitative analysis of a wide range of biologically important molecules. The dinitrophenyl moiety itself is a well-established derivatizing group for carbonyl compounds, facilitating their analysis by high-performance liquid chromatography. nih.gov

Application in High-Throughput Screening and Analytical Method Development

Currently, there is a lack of specific published research detailing the application of this compound in high-throughput screening (HTS) assays. HTS methodologies are widely used in drug discovery to rapidly assess the activity of large numbers of compounds against biological targets. While piperazine and dinitrophenyl moieties are common in pharmaceutically active molecules, the direct use of this specific compound in HTS campaigns is not reported in the available literature.

In the broader context of analytical method development, related dinitrophenyl compounds are utilized as derivatizing agents to enhance the detection of analytes in chromatography. For instance, 2,4-dinitrophenylhydrazine (B122626) is a well-known reagent for the derivatization of aldehydes and ketones to improve their detection by UV-Vis spectroscopy or mass spectrometry. It is plausible that this compound could serve a similar function, potentially reacting with specific functional groups to introduce the chromophoric dinitrophenyl group, thereby facilitating detection and quantification. However, specific methods, validation data, or research findings for such applications of this compound are not presently available.

The structural analogue, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine, has been investigated as a novel chiral derivatization reagent for the high-performance liquid chromatographic analysis of carboxylic acid enantiomers. researchgate.net This suggests that dinitrophenyl-piperazine scaffolds can be functionalized for specific analytical purposes.

Exploration of Catalytic and Reagent Applications in Novel Organic Transformations

The exploration of this compound as a catalyst or a key reagent in novel organic transformations is an area that remains largely uncharted in the scientific literature. The presence of the electron-withdrawing dinitrophenyl group attached to the piperazine nitrogen atom significantly influences the electronic properties of the molecule. This could potentially be exploited in catalysis, for example, by modulating the basicity and nucleophilicity of the second piperazine nitrogen.

In principle, the tertiary amine of the methylpiperazine moiety could act as a base or nucleophilic catalyst. The electronic effect of the dinitrophenyl group would render the N1 nitrogen significantly less basic, while the N4 nitrogen (bearing the methyl group) would retain more of its basic and nucleophilic character, albeit influenced by the inductive effects of the aryl substituent. This differential reactivity could be of interest in designing specific catalytic cycles.

Studies on related compounds have shown that dinitrophenyl derivatives can participate in nucleophilic aromatic substitution reactions. rsc.org The reactivity of the dinitrophenyl ring in this compound could potentially be utilized in the synthesis of more complex molecules. However, specific research demonstrating the catalytic activity or novel reagent applications of this particular compound is not available. Further research would be necessary to explore and establish any such potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 1-(2,4-Dinitrophenyl)-4-methylpiperazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methylpiperazine with 2,4-dinitrophenyl derivatives (e.g., 2,4-dinitrochlorobenzene) under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours. Catalysts like triethylamine enhance yield by scavenging HCl . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity. Reaction progress can be monitored by TLC (Rf ~0.4–0.5 in ethyl acetate) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to characterize the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : The 2,4-dinitrophenyl group shows aromatic protons as doublets (δ 8.6–9.2 ppm) and a singlet for the piperazine methyl group (δ 2.3–2.5 ppm). Coupling constants (J = 8–10 Hz) confirm substituent positions .

- FTIR : Stretching vibrations for nitro groups (N=O) appear at 1520 cm⁻¹ and 1340 cm⁻¹. Piperazine C-N bonds absorb at 1120–1250 cm⁻¹ .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ matches the molecular weight (e.g., ~295 g/mol). Fragmentation patterns include loss of NO₂ groups (m/z -46) .

Q. What solvents and conditions are suitable for solubility and stability studies?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Stability testing under varying pH (2–10) and temperatures (4–40°C) shows degradation at extreme pH (>10) and prolonged heating (>50°C). Use HPLC to monitor stability, with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How do computational methods (DFT, NBO) elucidate electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Natural Bond Orbital (NBO) analysis reveals charge transfer from the piperazine nitrogen to the electron-withdrawing nitro groups, stabilizing the molecule. Fukui indices identify the nitro-substituted phenyl ring as the electrophilic attack site .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use identical cell lines (e.g., HEK-293 for receptor studies) and solvent controls (DMSO ≤0.1%).

- Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).

- Re-evaluate purity (>98% by HPLC) and stereochemical integrity (if applicable) .

Q. How does the compound’s stability under hydrolytic conditions impact formulation development?

- Methodological Answer : Acidic hydrolysis (0.1 M HCl, 37°C) degrades the dinitrophenyl group, generating 2,4-dinitrophenol (HPLC retention time ~3.2 min) and 4-methylpiperazine. Formulate with enteric coatings (pH-sensitive polymers) to protect against gastric pH. Accelerated stability studies (40°C/75% RH) over 6 months show <5% degradation when stored in amber glass under nitrogen .

Q. What structural analogs exhibit improved pharmacokinetic properties (e.g., bioavailability)?

- Methodological Answer : Modifications like replacing the nitro group with trifluoromethyl (CF₃) enhance lipophilicity (logP from 1.2 to 2.8) and BBB permeability. For example, 1-(4-trifluoromethylphenyl)-4-methylpiperazine shows 3× higher oral bioavailability in rodent models. Use in silico ADMET tools (e.g., SwissADME) to predict absorption and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.